Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Description
Ethyl 4-(1H-tetrazol-1-yl)benzoate (CAS: 357159-60-5) is a benzoate ester derivative featuring a tetrazole ring substituted at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₀N₄O₂ with a molar mass of 218.21 g/mol . Key physicochemical properties include a calculated LogP of 0.84 and a polar surface area (PSA) of 69.9 Ų, indicating moderate lipophilicity and high polarity due to the tetrazole moiety .
Synthesis: The compound is synthesized via cyclization of ethyl 4-aminobenzoate with sodium azide (NaN₃) and triethyl orthoformate in hot glacial acetic acid . This method leverages the Huisgen cycloaddition or related azide-based reactions to form the tetrazole ring, a common strategy for introducing this heterocycle .
Applications: While the parent compound is primarily a synthetic intermediate, its derivatives exhibit notable antioxidant activity. For example, hydrazide and Schiff base derivatives of ethyl 4-(1H-tetrazol-1-yl)benzoate demonstrate radical scavenging properties, with one derivative (S10) showing the highest activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays .
Properties
IUPAC Name |
ethyl 4-(tetrazol-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDZQDVWSSPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210336 | |
| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-54-9 | |
| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tetrazole Moiety
Key Reaction:
The tetrazole ring is typically synthesized via 1,3-dipolar cycloaddition of azides with nitriles or related precursors. A common approach involves reacting a suitable nitrile with sodium azide in the presence of a catalyst or under thermal conditions.
- Reagents: Organic nitrile (e.g., benzyl cyanide derivative), sodium azide
- Catalysts: Metal salts such as zinc chloride or copper catalysts can facilitate cycloaddition
- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixed polar aprotic solvents
- Temperature: 80°C to 150°C
- Time: 12–24 hours
Research Findings:
Patents and literature indicate that the cycloaddition is most efficient when conducted under microwave irradiation or with phase-transfer catalysis, significantly reducing reaction times and improving yields.
Functionalization of the Aromatic Ring
Para-Substitution Strategy:
The phenyl ring of benzoic acid derivatives can be selectively functionalized at the para position via electrophilic aromatic substitution or via cross-coupling reactions.
- Starting Material: 4-iodobenzoic acid or 4-bromobenzoic acid
- Reaction: Suzuki-Miyaura cross-coupling with a tetrazole methyl precursor (e.g., 1H-tetrazole methylboronic acid)
- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Reagents: Potassium carbonate as base
- Solvent: Isopropanol/water mixture or tetrahydrofuran (THF)
- Temperature: 80°C–110°C
- Reaction Time: 6–12 hours
Optimization Notes:
Reaction yields are maximized by adjusting catalyst loading, solvent polarity, and temperature. Purification via column chromatography or recrystallization yields high-purity intermediates.
Esterification to Form Ethyl Ester
Procedure:
The final step involves esterification of the carboxylic acid group:
- Reagents: Ethanol and catalytic sulfuric acid or acid chloride derivatives
- Method: Fischer esterification under reflux conditions
- Reaction Conditions:
- Temperature: 60°C–80°C
- Time: 4–8 hours
- Catalyst: 0.1–1 mol% sulfuric acid
Notes:
Using excess ethanol and removing water via azeotropic distillation shifts equilibrium toward ester formation, improving yield.
Summary of Optimized Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Tetrazole ring synthesis | Nitrile + NaN₃ | DMF/DMSO | 80–150°C | 12–24 hr | High yield via microwave |
| Aromatic substitution | 4-iodobenzoic acid + tetrazole precursor | Toluene/THF | 80–110°C | 6–12 hr | Optimized for selectivity |
| Methylene linkage | Bromomethylbenzoic acid + tetrazole anion | DMF/DMSO | 50–80°C | 4–12 hr | >70% yield |
| Esterification | Ethanol + H₂SO₄ | Ethanol | 60–80°C | 4–8 hr | Complete conversion |
Notes on Scale-Up and Industrial Relevance
Patents indicate that continuous flow reactors and microwave-assisted synthesis significantly improve scalability, yield, and safety. The choice of solvents and catalysts can be tailored to reduce costs and environmental impact, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl benzoate derivatives with varying substituents exhibit diverse biological activities and physicochemical profiles. Below is a detailed comparison:
Table 1. Structural and Functional Comparison of Ethyl Benzoate Derivatives
Key Comparisons :
Structural Features: Tetrazole vs. Sulfonamide (SABA1): The tetrazole group is a planar, aromatic heterocycle with high nitrogen content, contributing to hydrogen-bonding capacity (PSA = 69.9 Ų). In contrast, SABA1’s sulfonamide group is bulkier and electron-withdrawing, enhancing antimicrobial activity through target binding . Tetrazole vs. Carbamoylamino: Carbamoylamino substituents (urea derivatives) increase polarity and are utilized in enzyme inhibition studies, such as aquaporin blockers .
Biological Activity :
- Antimicrobial : SABA1’s MIC of 0.45–0.9 mM against E. coli highlights the importance of sulfonamide groups in disrupting bacterial efflux pumps .
- Antioxidant : While the parent tetrazole compound (S1) is a precursor, its hydrazide derivatives (e.g., S10) show enhanced radical scavenging due to additional hydrogen-bonding sites .
Physicochemical Properties: LogP and Solubility: Ethyl 4-(dimethylamino)benzoate (LogP ~1.5) is more lipophilic than the tetrazole analog, favoring its use in resin formulations . The tetrazole derivative’s lower LogP (0.84) suggests better aqueous solubility, critical for biological applications .
Synthesis Complexity: Tetrazole synthesis requires hazardous reagents like NaN₃, whereas SABA1 and carbamoylamino derivatives involve multi-step functionalization .
Research Implications and Limitations
- Discrepancies : initially cites an incorrect molecular formula (C₁₁H₁₁N₅O₂), but CAS data (357159-60-5) confirms C₁₀H₁₀N₄O₂ .
Biological Activity
Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 218.22 g/mol
The structure features a benzoate moiety linked to a tetrazole group, which is known for its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrazoles have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: Anticancer Mechanism
A study evaluating a related tetrazole compound demonstrated that it could inhibit the proliferation of HCT116 colorectal cancer cells by inducing G1 phase arrest. The compound affected key signaling pathways such as NF-κB and MAPK, leading to increased apoptosis rates through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. A series of studies on related compounds showed that they possess the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Compound A | 30 | Inhibition of lipid peroxidation |
| Compound B | 15 | Chelation of metal ions |
Anti-inflammatory Effects
The tetrazole moiety is associated with anti-inflammatory activity. Compounds containing this structure have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Research indicates that this compound may inhibit the production of TNF-alpha and IL-6 in macrophages, thus providing a therapeutic approach for inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, though further toxicological assessments are necessary.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | 75% |
| Half-life | 3 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
Q & A
Q. What are the key synthetic pathways for Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate?
The synthesis typically involves:
- Tetrazole ring formation : Cycloaddition of azides with nitriles under controlled conditions (e.g., NaN₃ and NH₄Cl in DMF at 80–100°C) .
- Benzoylation : Coupling the tetrazole intermediate with a benzoyl chloride derivative using a base (e.g., Et₃N) in anhydrous THF .
- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) . Purification steps often employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Key Reaction Conditions :
Q. How is this compound characterized in academic research?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : To resolve 3D structure and confirm tetrazole-benzoate spatial orientation (e.g., using SHELX programs for refinement) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (~100–105°C) .
Q. What biological activities have been reported for this compound?
The tetrazole moiety acts as a carboxylic acid bioisostere, enabling interactions with enzymes/receptors. Reported activities include:
- Antimicrobial : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via agar diffusion assays .
- Antitumor : Cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) measured via MTT assays .
- Enzyme Inhibition : ACE (angiotensin-converting enzyme) inhibition studied using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound?
Discrepancies may arise from assay variability or structural analogs. Methodological strategies include:
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., IC₅₀ determination) .
- Structural Confirmation : Re-analyze compound purity via HPLC and compare with published NMR data .
- Comparative Studies : Test activity against structurally similar compounds (e.g., methyl or propyl ester analogs) to isolate substituent effects .
- Targeted Assays : Use enzyme-specific assays (e.g., fluorescence-based ACE inhibition) to reduce off-target noise .
Q. What methodological approaches are recommended for optimizing the synthesis yield?
Advanced optimization strategies:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in cycloaddition steps .
- Flow Chemistry : Continuous flow reactors to enhance heat/mass transfer in azide-nitrile reactions .
Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition?
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model compound-enzyme interactions, focusing on tetrazole’s role in hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis : Engineer enzyme variants (e.g., ACE mutants) to identify critical residues for inhibitor binding .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
